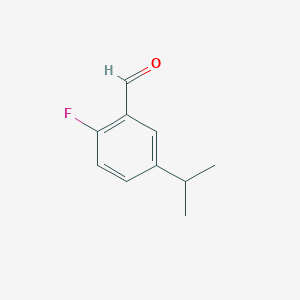
1-Benzylcycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcycloheptan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of benzylcycloheptanone or benzylcycloheptanoic acid.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzylcycloheptan-1-amine derivatives.
Scientific Research Applications
1-Benzylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic uses, although its stimulant properties and abuse potential limit its clinical applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in elevated levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Amphetamine: Shares stimulant properties and mechanism of action but differs in chemical structure.
Methamphetamine: Similar stimulant effects but has a higher potential for abuse and neurotoxicity.
Methylphenidate: Used clinically for ADHD treatment, with a different chemical structure but similar effects on dopamine and norepinephrine levels.
Uniqueness: 1-Benzylcycloheptan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, it has a cycloheptane ring, which influences its interaction with biological targets and metabolic pathways.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-benzylcycloheptan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 |
InChI Key |
HZLWBYRZYHSWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




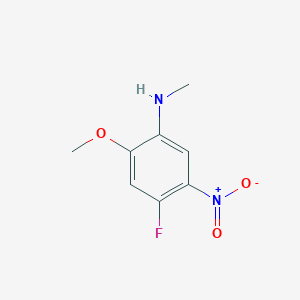
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
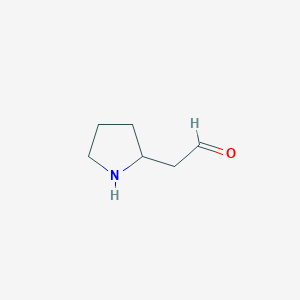
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)

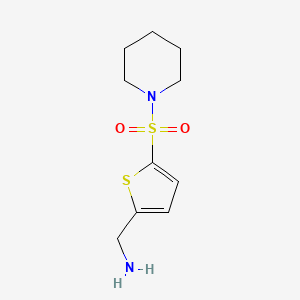
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
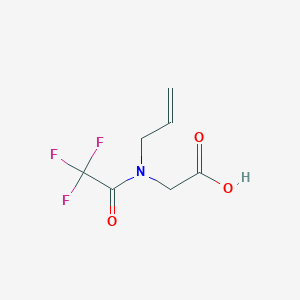
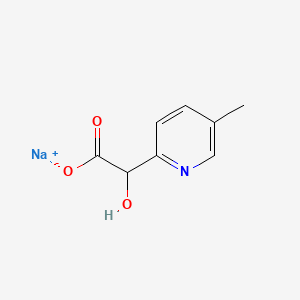
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
